(2,7-Dimethyl-1H-indol-3-yl)-acetic acid
Description
Significance of Substituted Indole (B1671886) Acetic Acids in Contemporary Chemical Biology
Substituted indole acetic acids are a class of compounds with profound importance in contemporary chemical biology. The parent compound, indole-3-acetic acid (IAA), is the most common, naturally occurring plant hormone of the auxin class, playing a critical role in plant growth and development. wikipedia.org This foundational role has spurred extensive research into synthetic derivatives to probe and modulate biological systems.
In chemical biology, these substituted analogs serve multiple purposes:
Probing Biological Pathways: By systematically altering the substitution pattern on the indole ring, researchers can create molecular tools to study the specific interactions between auxins and their protein receptors, such as the TIR1 receptor. researchgate.net This helps in mapping the structural requirements for biological activity.
Developing Novel Bioactive Agents: The indole scaffold is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets. nih.govresearchgate.net Substituted indole acetic acids have been explored for various applications beyond plant science. Their ability to mimic the structure of tryptophan, an essential amino acid, allows them to interact with numerous enzymes and receptors in various organisms. researchgate.net
Scaffolds for Drug Discovery: The indole nucleus is a core structure in many pharmaceuticals. nih.govsci-hub.se Modifications to the indole-3-acetic acid framework are a common strategy in the design of new therapeutic agents. Researchers have synthesized libraries of these compounds to screen for activity in areas such as anticancer research, leveraging the indole's ability to interact with targets like tubulin or protein kinases. mdpi.comnih.gov
The substitutions on the indole ring, such as the methyl groups in (2,7-Dimethyl-1H-indol-3-yl)-acetic acid, are not trivial additions. They can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its binding affinity and specificity for biological targets. researchgate.net
Research Context and Theoretical Frameworks for Indole Derivatives
The study of indole derivatives like this compound is guided by established research contexts and theoretical frameworks in chemistry. nih.gov The indole ring is an aromatic heterocyclic system with a delocalized 10 π-electron system, which imparts it with unique chemical reactivity. nih.gov
Key theoretical and research frameworks include:
Privileged Scaffolds in Medicinal Chemistry: The indole nucleus is recognized as a privileged structure due to its recurrence in a multitude of bioactive compounds. researchgate.netmdpi.com This framework suggests that the indole core provides an optimal three-dimensional arrangement of atoms to interact with multiple, distinct biological targets. Research often focuses on using this core structure as a starting point for building libraries of compounds with diverse functionalities. mdpi.com
Synthetic Methodology Development: A significant portion of research on indole derivatives is dedicated to the development of novel and efficient synthetic routes. mdpi.comresearchgate.net The synthesis of specifically substituted indoles, such as the 2,7-dimethyl variant, requires strategic chemical planning. Methods like the Fischer indole synthesis are foundational, but modern chemistry continues to produce more refined and versatile techniques to access complex indole structures. nih.govresearchgate.net
Computational and Molecular Modeling: Theoretical models, such as molecular docking and density functional theory (DFT), are used to predict how indole derivatives will interact with protein active sites. nih.gov These computational studies can help rationalize observed biological activities and guide the design of new derivatives with enhanced potency or selectivity. For a molecule like this compound, modeling could predict its binding orientation in a target protein, highlighting the role of the methyl groups in forming hydrophobic interactions.
The investigation of this compound is thus situated within a rich scientific context, leveraging decades of research into the chemical synthesis, theoretical properties, and biological significance of the indole scaffold. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-3-5-9-10(6-11(14)15)8(2)13-12(7)9/h3-5,13H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNVPHNEFPHGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281373 | |
| Record name | 1h-indole-3-acetic acid, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5435-41-6 | |
| Record name | 2,7-Dimethyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21432 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-indole-3-acetic acid, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Strategies for the Preparation of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid.
The synthesis of this compound hinges on the construction of the core 2,7-dimethylindole scaffold followed by the introduction of the acetic acid moiety at the C3 position. The regioselectivity of these transformations is paramount.
The controlled placement of substituents on the indole (B1671886) ring is a central challenge in organic synthesis. For the target molecule, achieving the 2,7-disubstitution pattern requires specific and reliable methodologies.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a ketone or aldehyde. byjus.com To synthesize the 2,7-dimethylindole core, 2,6-dimethylphenylhydrazine would be the starting arylhydrazine. The ortho-methyl group on the hydrazine (B178648) directs the cyclization, ensuring the formation of a 7-substituted indole. youtube.com The choice of the carbonyl component is critical for installing the C2-methyl group and a precursor for the C3-acetic acid side chain. For instance, reacting 2,6-dimethylphenylhydrazine with levulinic acid (4-oxopentanoic acid) under Fischer conditions can directly lead to the formation of this compound. The regioselectivity can be influenced by the acidity of the medium and steric effects. byjus.com
Modern synthetic methods offer alternative regioselective routes. Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Larock indole synthesis , provide powerful tools for constructing substituted indoles. wikipedia.orgthieme-connect.com The Buchwald modification of the Fischer indole synthesis, for example, involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org Furthermore, strategies based on intramolecular C-H activation have emerged as highly efficient and atom-economical methods for creating specific substitution patterns on the indole nucleus. thieme-connect.comnumberanalytics.com
A comparison of key regioselective strategies is presented below:
| Synthetic Strategy | Key Reactants for Target Molecule | Mechanism Type | Notes on Regioselectivity |
|---|---|---|---|
| Fischer Indole Synthesis | 2,6-Dimethylphenylhydrazine + Levulinic Acid | Ionic ( documentsdelivered.comdocumentsdelivered.com-Sigmatropic Rearrangement) | Ortho-substituent on hydrazine directs cyclization to C7. youtube.com Carbonyl partner dictates C2/C3 substitution. byjus.com |
| Palladium-Catalyzed Annulation (e.g., Larock) | Substituted Anilines and Alkynes | Organometallic Catalysis | Provides access to 2,3-disubstituted indoles with high regiocontrol. thieme-connect.com |
| C-H Activation/Functionalization | Pre-formed anilines or imines | Organometallic Catalysis | Allows for direct and regioselective formation of C-C or C-N bonds, offering high atom economy. thieme-connect.comnumberanalytics.com |
| Diels-Alder Reaction Strategy | Alkyne-tethered 3-aminopyrones | Pericyclic | Intramolecular cycloaddition can provide substituted indolines with complete regioselectivity, which are then oxidized to indoles. researchgate.net |
The synthesis of indole derivatives has been significantly advanced by the development of novel catalytic systems. These catalysts improve reaction efficiency, selectivity, and substrate scope.
For the classical Fischer indole synthesis, catalysis is typically achieved using Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid, or Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). wikipedia.org These acids facilitate the key protonation and cyclization steps of the mechanism. jk-sci.com
Transition metal catalysis has revolutionized indole synthesis. mdpi.com Palladium-based catalysts are particularly prominent, enabling a wide range of transformations including cross-coupling reactions, annulations, and C-H functionalizations to produce highly substituted indoles. thieme-connect.commdpi.com Other transition metals have also found significant application:
Ruthenium (Ru) : Used in C-H activation and coupling with diazo compounds, as well as in coupling reactions of anilines with diols. mdpi.com
Cobalt (Co) : Employed in the cyclization of hydrazines or anilines with alkynes. mdpi.com
Copper (Cu) : Catalyzes domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes. researchgate.netorganic-chemistry.org
Iridium (Ir) and Gold (Au) : Utilized in specialized cyclization processes, often involving hydrogen atom transfer or activation of alkynes. thieme-connect.com
Beyond metal-based systems, organocatalysis has emerged as a powerful alternative. For instance, a catalytic and enantioselective version of the Fischer indole synthesis has been developed using a chiral phosphoric acid as the catalyst. chemistryviews.org This approach allows for the production of specific enantiomers, which is crucial for biologically active molecules.
| Catalyst Type | Examples | Typical Application | Reference |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, Polyphosphoric Acid | Fischer Indole Synthesis | wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Fischer Indole Synthesis | wikipedia.org |
| Palladium Catalysts | Pd(dppf)Cl₂, Pd(OAc)₂ | Cross-Coupling, Annulation, C-H Activation | wikipedia.orgmdpi.com |
| Ruthenium Catalysts | [RuI₂(p-cymene)]₂ | C-H Activation, Dehydrogenative Coupling | mdpi.com |
| Cobalt Catalysts | Cp*Co(III) complexes | Redox-Neutral Cyclizations with Alkynes | mdpi.com |
| Organocatalysts | Chiral Phosphoric Acids | Enantioselective Fischer Indole Synthesis | chemistryviews.org |
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of indole derivatives. jk-sci.com These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.
Photoredox catalysis using visible light has become a prominent green strategy. rsc.org This technique allows for the construction of the indole scaffold under mild, redox-neutral conditions, often at room temperature. rsc.org These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. thieme-connect.comrsc.org
Biocatalysis , which employs enzymes to perform chemical transformations, offers an environmentally friendly route to indole derivatives. numberanalytics.com Enzymes operate under mild aqueous conditions and can exhibit high levels of chemo-, regio-, and stereoselectivity. While much research has focused on the enzymatic degradation of indole-3-acetic acid, the principles can be applied to synthetic pathways, offering a sustainable alternative to traditional chemical methods. mdpi.com
Other sustainable practices include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of atom-economical reactions like C-H activation that maximize the incorporation of reactant atoms into the final product. organic-chemistry.org
Mechanistic Investigations of Reaction Pathways.
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The formation of the indole ring can proceed through distinct ionic or radical pathways, each involving unique intermediates and transition states.
The mechanism of the Fischer indole synthesis has been studied extensively for over a century. byjus.com It is a cascade of ionic reactions:
The initial reaction between an arylhydrazine and a carbonyl compound forms an arylhydrazone . wikipedia.org
The hydrazone tautomerizes to a more reactive enamine (or 'ene-hydrazine') intermediate. wikipedia.orgjk-sci.com
Protonation of the enamine is followed by the crucial C-C bond-forming step: an irreversible documentsdelivered.comdocumentsdelivered.com-sigmatropic rearrangement. byjus.comyoutube.com This pericyclic reaction proceeds through a cyclic transition state, breaking the N-N bond and forming a new C-C bond at the ortho position of the aromatic ring. youtube.com
The resulting diimine intermediate rearomatizes. wikipedia.org
The nucleophilic amine then attacks the imine intramolecularly to form a five-membered aminoindoline ring. byjus.com
Finally, the elimination of an ammonia (B1221849) molecule, catalyzed by acid, leads to the formation of the aromatic indole ring. wikipedia.org
In modern transition-metal-catalyzed syntheses, the key intermediates are typically organometallic species. For example, in palladium-catalyzed Cacchi reactions, a palladium intermediate formed via aminopalladation is a key step in the cyclization process. mdpi.com In visible-light-induced syntheses, a radical cation of the substrate is a critical intermediate, generated via single-electron transfer from the excited photocatalyst. thieme-connect.comrsc.org
The formation of the indole ring can be broadly categorized into ionic and radical pathways.
Ionic mechanisms are characterized by the involvement of charged intermediates and the movement of electron pairs. The Fischer indole synthesis is the archetypal example of an ionic pathway. byjus.comwikipedia.org The entire sequence, from the initial protonation of the enamine to the final elimination of ammonia, involves polar intermediates and heterolytic bond cleavage. youtube.com Similarly, Friedel-Crafts type cyclizations, which can be used to form heterocyclic rings, proceed through electrophilic aromatic substitution, another classic ionic mechanism. acs.org
Radical mechanisms , in contrast, involve species with unpaired electrons and proceed via single-electron transfers and homolytic bond cleavage. The synthesis of indoles via photoredox catalysis exemplifies a radical pathway. researchgate.net A proposed mechanism often involves the following steps:
Photoexcitation of a catalyst.
A single-electron transfer (SET) from the substrate to the excited catalyst, generating a substrate radical cation . rsc.org
Intramolecular cyclization of the radical cation. rsc.org
A subsequent SET and deprotonation steps to yield the final indole product and regenerate the catalyst. rsc.org
These radical-based methods offer a complementary approach to traditional ionic reactions, often enabling unique transformations under exceptionally mild conditions. thieme-connect.com
Functionalization and Derivatization of the this compound Core
The structural framework of this compound presents multiple reactive sites amenable to chemical modification. These include the indole nitrogen, the carboxylic acid group, and the aromatic indole ring itself. The strategic functionalization and derivatization of this core structure are pivotal for modulating its physicochemical properties and biological activity. Research into the derivatization of the broader class of indole-3-acetic acids provides a foundational understanding of the potential synthetic transformations applicable to this specific dimethylated analogue.
The primary avenues for derivatization encompass reactions at the carboxylic acid moiety, such as esterification and amidation, as well as electrophilic substitution on the indole nucleus. The presence of the electron-donating methyl groups at the C-2 and C-7 positions is anticipated to influence the regioselectivity of these reactions.
Detailed Research Findings
While specific studies focusing exclusively on the derivatization of this compound are not extensively detailed in publicly available literature, a wealth of information on the reactivity of the indole-3-acetic acid scaffold allows for the extrapolation of potential synthetic pathways.
Esterification and Amidation: The carboxylic acid group is a prime target for modification. Standard esterification procedures, for instance, reacting the acid with an alcohol in the presence of a catalyst, can yield a variety of esters. Similarly, amidation reactions with primary or secondary amines, often facilitated by coupling agents, can produce a diverse range of amides. These modifications are fundamental in altering the lipophilicity and metabolic stability of the parent compound.
Reactions on the Indole Ring: The indole nucleus is susceptible to electrophilic attack. The specific positions of substitution are dictated by the electronic nature of the indole ring, which is further modulated by the existing substituents. For indole-3-acetic acid derivatives, reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce new functional groups onto the aromatic core. The directing effects of the existing alkyl and acetic acid groups on the this compound core would be a critical factor in determining the outcome of such reactions.
A general synthetic route for substituted indole-3-acetic acids involves the Friedel-Crafts acylation of a substituted indole, followed by a Willgerodt-Kindler rearrangement and subsequent hydrolysis to yield the final product. google.com This methodology could potentially be adapted for the synthesis of derivatives of this compound.
The following interactive data table summarizes potential derivatization reactions based on established indole chemistry.
| Reaction Type | Reagents and Conditions | Potential Product | Anticipated Outcome |
| Esterification | Methanol, Sulfuric Acid (catalyst), Reflux | Methyl (2,7-Dimethyl-1H-indol-3-yl)-acetate | Conversion of the carboxylic acid to its corresponding methyl ester, increasing lipophilicity. |
| Amidation | Benzylamine, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), Dichloromethane | N-Benzyl-2-(2,7-dimethyl-1H-indol-3-yl)acetamide | Formation of an amide bond, which can alter biological interactions and metabolic stability. |
| Friedel-Crafts Acylation | Acetyl chloride, Aluminum trichloride, Dichloromethane | (1-Acetyl-2,7-dimethyl-1H-indol-3-yl)-acetic acid or ring-acylated product | Introduction of an acetyl group, likely at the indole nitrogen or a carbon position on the benzene (B151609) ring, affecting electronic properties. google.com |
| N-Alkylation | Methyl iodide, Sodium hydride, Tetrahydrofuran | (1,2,7-Trimethyl-1H-indol-3-yl)-acetic acid | Addition of an alkyl group to the indole nitrogen, which can influence receptor binding and pharmacokinetic properties. |
It is important to note that the yields and specific outcomes of these reactions would need to be determined empirically for the this compound substrate.
Comprehensive Analytical Characterization and Structural Analysis
High-Resolution Spectroscopic Techniques.
Spectroscopic methods are indispensable for probing the molecular architecture of organic compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about atomic connectivity, functional groups, and electronic systems.
Advanced Nuclear Magnetic Resonance (NMR) for Conformational and Connectivity Studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and establish the connectivity of atoms.
For (2,7-Dimethyl-1H-indol-3-yl)-acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The indole (B1671886) N-H proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The three protons on the aromatic portion of the indole ring (at positions 4, 5, and 6) would resonate in the aromatic region (approximately 6.8–7.5 ppm). The methyl group at the C7 position influences the chemical shift of the adjacent H6 proton. The singlet for the methylene protons (-CH₂-) of the acetic acid side chain is anticipated around 3.7 ppm. The two methyl groups at C2 and C7 would appear as sharp singlets, likely in the range of 2.2–2.5 ppm. modgraph.co.uk
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (>170 ppm). The carbons of the indole ring would resonate between 100 and 140 ppm. The methylene carbon and the two methyl carbons would appear at higher field strengths. The specific chemical shifts are influenced by the electron-donating nature of the methyl substituents on the indole ring. acs.org
Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Position 1) | ~10.8 | broad singlet |
| H-4 | ~7.3 | doublet |
| H-5 | ~6.9 | triplet |
| H-6 | ~6.8 | doublet |
| -CH₂- (acetic acid) | ~3.7 | singlet |
| C2-CH₃ | ~2.4 | singlet |
Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (acetic acid) | ~174 |
| C-7a | ~136 |
| C-2 | ~135 |
| C-3a | ~128 |
| C-7 | ~122 |
| C-5 | ~121 |
| C-4 | ~119 |
| C-6 | ~118 |
| C-3 | ~108 |
| -CH₂- (acetic acid) | ~31 |
| C7-CH₃ | ~16 |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass of a compound with high precision, allowing for the confident determination of its elemental formula.
The molecular formula for this compound is C₁₂H₁₃NO₂. Its calculated monoisotopic mass is 203.0946 g/mol . HRMS analysis would be expected to confirm this mass to within a few parts per million.
Electron Ionization (EI) mass spectrometry provides structural information through analysis of fragmentation patterns. For indole-3-acetic acid derivatives, the most characteristic fragmentation pathway involves the loss of the acetic acid side chain. The molecular ion peak ([M]⁺•) at m/z = 203 would be observed. A prominent fragment would result from the cleavage of the carboxymethyl group (-CH₂COOH), leading to a highly stable skatole-type cation. The most abundant fragment ion is typically formed by the loss of the carboxylic acid group (-COOH), resulting from McLafferty rearrangement, which for the parent IAA gives a characteristic quinolinium ion at m/z 130. nih.govjabonline.in For the 2,7-dimethyl derivative, this would correspond to a dimethyl-quinolinium ion at m/z 158.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 203 | [M]⁺• (Molecular Ion) |
| 158 | [M - COOH]⁺ (Loss of carboxyl group) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The sharp N-H stretch of the indole ring is expected around 3400 cm⁻¹. researchgate.net A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700 cm⁻¹. nist.gov Aromatic C=C stretching vibrations would be observed in the 1450–1600 cm⁻¹ region, and aromatic C-H stretches would appear just above 3000 cm⁻¹. researchgate.net
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3400 | N-H Stretch (indole) |
| 2500–3300 | O-H Stretch (carboxylic acid, broad) |
| ~1700 | C=O Stretch (carbonyl) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring acts as a chromophore. Indole-3-acetic acid typically displays two main absorption maxima around 220 nm and 280 nm, with a shoulder near 290 nm. mdpi.com These absorptions correspond to π→π* transitions within the aromatic system. The presence of two electron-donating methyl groups on the indole ring is expected to cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted parent compound. nih.gov
Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~282 | π→π* |
Advanced Chromatographic Separation Techniques.
Chromatography is essential for separating the components of a mixture and is widely used to assess the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for indole-acetic acid derivatives. nih.gov
For this compound, a C18 column would be suitable. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often containing an acid like formic acid or acetic acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile or methanol. academicjournals.orgresearchjournal.co.in Detection is commonly performed using a UV detector set to one of the compound's absorption maxima, such as 280 nm. A pure sample would yield a single, sharp peak in the chromatogram. Purity is calculated based on the relative area of the main peak compared to the total area of all observed peaks.
Typical RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) for Volatile Derivative Analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. nih.gov
Common derivatization strategies include esterification to form the methyl ester (e.g., using diazomethane or an acidic methanol solution) or silylation to form a trimethylsilyl (TMS) ester (e.g., using BSTFA). researchgate.net These derivatives can then be readily analyzed by GC, often using a non-polar or medium-polarity capillary column. When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivative but also provides its mass spectrum, confirming its identity. nih.gov This is particularly useful for detecting and identifying trace-level impurities.
Hyphenated Analytical Methodologies.
Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds. For a substituted indole acetic acid derivative like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) would provide comprehensive qualitative and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for indole acetic acid derivatives. The process involves separating the compound from a mixture using high-performance liquid chromatography (HPLC), followed by its introduction into a mass spectrometer for detection and identification based on its mass-to-charge ratio (m/z).
In a typical LC-MS analysis of an indole acetic acid, the compound would be separated on a reverse-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve ionization. Electrospray ionization (ESI) is a common ionization technique for such molecules, usually in positive ion mode, which would protonate the analyte to produce the [M+H]⁺ ion. For this compound (molecular weight 203.24 g/mol ), the expected protonated molecule would have an m/z of 204.2. Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, providing structural information. A characteristic fragmentation pattern for indole-3-acetic acids involves the loss of the carboxylic acid group, leading to the formation of a stable indolyl-methyl cation (skatole cation).
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like indole acetic acids, a derivatization step is necessary to increase their volatility. This typically involves converting the carboxylic acid and the N-H group of the indole ring into more volatile esters and silyl ethers, for example, by reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound.
| Technique | Sample Preparation | Typical Instrumentation | Expected Ionization and Fragmentation |
| LC-MS | Dissolution in a suitable solvent (e.g., methanol). | HPLC with a C18 column, coupled to a mass spectrometer with an ESI source. | Ionization: ESI positive mode, [M+H]⁺ at m/z 204.2. Fragmentation (MS/MS): Loss of COOH, leading to a major fragment ion. |
| GC-MS | Derivatization (e.g., silylation) to increase volatility. | Gas chromatograph with a capillary column, coupled to a mass spectrometer with an EI source. | Ionization: Electron Ionization (EI). Fragmentation: Complex fragmentation pattern providing a molecular fingerprint. |
This is a representative table. Actual experimental values may vary.
HPLC-NMR for Integrated Separation and Structural Elucidation.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of isomers and for the structural elucidation of unknown compounds in complex mixtures without the need for prior isolation.
In an HPLC-NMR analysis of a sample containing this compound, the mixture would first be separated on an HPLC column. The eluent from the HPLC is then directed into the NMR spectrometer's flow cell, where NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) are acquired "on-flow" or in a stopped-flow mode for peaks of interest.
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 2,7-disubstitution pattern on the indole ring. The integration of the signals would correspond to the number of protons in each environment.
| Proton Environment (Expected) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | 10.0 - 11.0 | Singlet (broad) | 1H |
| Aromatic C4-H, C5-H, C6-H | 6.8 - 7.5 | Multiplets | 3H |
| Acetic Acid CH₂ | 3.7 - 3.9 | Singlet | 2H |
| C2-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| C7-CH₃ | 2.3 - 2.5 | Singlet | 3H |
| Carboxylic Acid O-H | 12.0 - 13.0 | Singlet (broad) | 1H |
This is a representative table of expected ¹H NMR data. Actual chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations of Electronic and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods are used to predict molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimal three-dimensional arrangement of atoms in a molecule and to analyze its electronic properties. researchgate.netnih.gov For indole-3-acetic acid (IAA) and its derivatives, geometry optimization is commonly performed using DFT with functionals like B3LYP and basis sets such as 6-31G** or 6-311++G(d,p). researchgate.netunicamp.brresearchgate.net This process minimizes the energy of the molecule to find its most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles. unicamp.brmdpi.com The orientation of the acetic acid side chain relative to the indole (B1671886) ring, defined by torsion angles, is a critical parameter determined through these optimizations. unicamp.br
The optimized geometry is crucial for understanding the molecule's shape and how it might interact with biological targets. unicamp.br
Table 1: Representative Calculated Geometric Parameters for an Optimized Indole-3-acetic acid Derivative Structure
| Parameter | Value (DFT/B3LYP) |
|---|---|
| Bond Length (C=O) | 1.21 Å |
| Bond Length (C-O) | 1.35 Å |
| Bond Angle (O=C-O) | 124° |
| Torsion Angle (C2-C3-C8-C9) | ~90° |
Note: This data is illustrative for the class of indole-3-acetic acid compounds and is based on general findings in the literature.
Once the geometry is optimized, the same DFT framework is used to calculate the molecule's Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For indole derivatives, the HOMO is typically delocalized over the electron-rich indole ring, while the LUMO is often distributed across the entire molecule, including the acetic acid side chain. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: Values are representative and used to illustrate the concept.
The interaction of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid with light and its behavior in electronically excited states can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Visible spectrum. researchgate.netchemrxiv.org
These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. researchgate.net The calculations can identify the nature of electronic transitions, for instance, whether they are localized on the indole ring or involve charge transfer to the acetic acid group.
Table 3: Sample Predicted UV-Vis Absorption Data using TD-DFT
| Transition | Wavelength (λmax) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 285 nm | 0.15 |
| S0 → S2 | 260 nm | 0.40 |
Note: This table contains hypothetical data to demonstrate the output of TD-DFT calculations for spectroscopic predictions.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment, such as a solvent. researchgate.net
For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible acetic acid side chain. unicamp.br These simulations can reveal the different orientations the side chain can adopt, the energy barriers between these conformations, and how the presence of water or other solvent molecules influences its preferred shape. This information is critical for understanding how the molecule might adapt its conformation to fit into a biological receptor's binding site. nih.gov
Structure-Activity Relationship (SAR) and Cheminformatics Approaches
Understanding the relationship between the chemical structure of this compound and its biological activity is a key objective. SAR and cheminformatics provide the tools to build these connections computationally. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. unicamp.brsemanticscholar.org For auxin-like molecules such as indole-3-acetic acid derivatives, QSAR models have been developed to predict their plant growth-promoting activity. unicamp.brmdpi.com
These models are built by calculating a variety of molecular descriptors for each compound in a training set. researchgate.netnih.gov These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. nih.gov Such a model could be used to predict the biological activity of this compound based on its calculated descriptors.
Table 4: Common Molecular Descriptors Used in QSAR Studies of Auxin Analogs
| Descriptor Type | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron donating/accepting ability, Polarity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity and membrane permeability |
To understand how this compound might interact with a specific biological target (e.g., an enzyme or receptor), ligand-based and structure-based computational approaches are employed.
Structure-based approaches are used when the three-dimensional structure of the target protein is known. nih.gov The primary technique is molecular docking, which predicts the preferred orientation and binding affinity of the molecule within the protein's active site. nih.gov Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This provides a structural hypothesis for the molecule's mechanism of action. researchgate.net
Ligand-based approaches are valuable when the structure of the target is unknown. These methods rely on the knowledge of other molecules that are known to be active. By comparing the structural and electronic features of this compound with those of known active compounds, it is possible to infer its potential interactions and biological activity.
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite extensive searches of scientific databases and scholarly articles, detailed information regarding the biochemical and biological roles of the specific chemical compound this compound in non-clinical systems is not available in the public domain. Consequently, a comprehensive article based on the requested outline cannot be generated at this time.
Scientific inquiry into the vast world of chemical compounds is an ongoing process, with many substances yet to be synthesized or have their biological activities thoroughly investigated and published. While the parent compound, Indole-3-acetic acid (IAA), is a well-documented phytohormone crucial for plant growth and development, and various other indole derivatives have been studied, specific research on the 2,7-dimethylated analog remains elusive.
The requested article structure, focusing on its potential as a phytohormone analog and its interactions within microbial ecosystems, necessitates specific experimental data that is not present in the current body of scientific literature. This includes detailed molecular mechanisms, gene expression analyses, comparative physiological studies, and elucidation of biosynthetic pathways in microorganisms.
The absence of such information prevents a scientifically accurate and informative discussion on the following topics for this compound:
Investigation as a Phytohormone Analog in Plant Systems: No studies were found that explore its auxin-like activity, its interaction with auxin signal transduction pathways, its influence on gene expression and protein degradation in plants, or a direct comparison of its physiological effects with that of Indole-3-acetic acid (IAA).
Interactions within Microbial Ecosystems: There is no available research on the biosynthesis or metabolism of this specific compound by microorganisms, nor are there any reports on its potential role as an inter- or intra-kingdom signaling molecule within microbial communities.
In light of the strict adherence to the provided outline and the focus solely on "this compound," the lack of specific research findings makes it impossible to construct the requested article. Future research may shed light on the properties of this particular compound, at which point such a review would become feasible.
Biochemical and Biological Roles in Non Clinical Systems
Interactions within Microbial Ecosystems.
Microbial Biotransformation and Enzymatic Degradation of Indole (B1671886) Acetic Acid Derivatives.mdpi.com
Numerous microorganisms, particularly those residing in soil and plant rhizospheres, have evolved the capability to utilize indole-3-acetic acid (IAA) and its derivatives as a source of carbon and energy. nih.govnih.gov This catabolic ability is crucial for regulating auxin levels in the environment and represents a significant aspect of microbial metabolism. The degradation is primarily an aerobic process, governed by specific gene clusters. nih.gov
Two main types of gene clusters responsible for IAA degradation have been identified and characterized in bacteria: the iac and iad operons. nih.govasm.org
The iac gene cluster , extensively studied in bacteria like Pseudomonas putida, Paraburkholderia phytofirmans, and Caballeronia glathei, encodes a pathway that channels IAA to catechol. nih.govresearchgate.netnih.gov The initial step is catalyzed by a flavin-dependent oxygenase, IacA, which converts IAA into an intermediate, 2-oxoindole-3-acetic acid (Ox-IAA). nih.gov Subsequently, the enzyme IacE catalyzes the transformation of Ox-IAA into 3-hydroxy-2-oxindole-3-acetic acid (DOAA). nih.govbiorxiv.org The pathway continues until the indole ring is cleaved, ultimately yielding catechol, which can then enter central metabolism. researchgate.net
The iad gene cluster , identified in genera such as Variovorax, also facilitates IAA degradation. asm.orgplos.org This pathway involves a Rieske non-heme dioxygenase system, composed of components like IadI and IadH, which transforms IAA into the inactive compound 2-oxindole-3-acetic acid (oxIAA). plos.orgnih.gov
The enzymes involved in these pathways have demonstrated a degree of versatility. For instance, IacA and IacE from Caballeronia glathei have been shown to convert a range of indole derivatives, not limited to IAA, including indole-3-propionic acid and indole-3-butyric acid, into their corresponding hydroxylated forms. nih.govbiorxiv.org This suggests that a substituted derivative like (2,7-Dimethyl-1H-indol-3-yl)-acetic acid could potentially be a substrate for similar enzymatic degradation, contingent on the steric and electronic effects of the methyl groups on enzyme binding and catalysis.
Regulation of these degradation pathways is tightly controlled, often by MarR-family transcriptional regulators which act as repressors of the operons. asm.orgoup.com The presence of IAA or other auxins can de-repress the system, inducing the expression of the catabolic genes. oup.com
| Bacterial Genus | Gene Cluster/Operon | Key Enzymes | Key Intermediates | Final Product (of pathway) | Reference |
|---|---|---|---|---|---|
| Pseudomonas | iac | IacA, IacE, IacC | 2-hydroxyindole-3-acetic acid, Dioxindole-3-acetate | Catechol | researchgate.netnih.gov |
| Paraburkholderia | iac | Homologs of IacA, IacE | Catechol intermediates | Catechol | researchgate.net |
| Caballeronia | iac | IacA, IacE | 2-oxoindole-3-acetic acid (Ox-IAA), 3-hydroxy-2-oxindole-3-acetic acid (DOAA) | Not specified | nih.govbiorxiv.org |
| Variovorax | iad | IadD/E (Rieske dioxygenase), IadC (reductase) | 2-oxindole-3-acetic acid (oxIAA) | oxIAA (inactivation) | plos.orgnih.gov |
| Acinetobacter | iac | Not specified | Not specified | Catechol | nih.gov |
Influence on Bacterial Physiology and Biofilm Formation.plos.orgnih.gov
Beyond serving as a nutrient source, IAA and its derivatives function as important signaling molecules that can modulate various aspects of bacterial physiology, including the formation of biofilms. semanticscholar.org Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which offer protection from environmental stresses. The effect of IAA on biofilm formation is complex and appears to be species-dependent, with the molecule acting as either a promoter or an inhibitor.
In some microorganisms, IAA has been shown to enhance biofilm formation. For example, studies on the fungus Candida tropicalis demonstrated that the addition of IAA significantly promoted biofilm development and was associated with an increase in the formation of hyphae, a key structural component of its biofilm. jmb.or.krnih.govresearchgate.net Similarly, rhizospheric cyanobacteria that produce IAA have been observed forming biofilms on plant root surfaces, suggesting a potential link between IAA synthesis and surface colonization. nih.gov
Conversely, in other bacteria, IAA acts as a biofilm inhibitor. Research on the opportunistic pathogen Pseudomonas aeruginosa revealed that IAA significantly inhibited biofilm formation and could even detach existing biofilms. Microscopic analysis confirmed a disintegration of the biofilm matrix in the presence of IAA. This inhibitory action highlights the potential for indole derivatives to be used as anti-biofilm agents.
The specific structure of the indole derivative is critical to its activity. Studies on Escherichia coli have shown that while indole itself can influence biofilm formation, its hydroxylated derivatives, such as 7-hydroxyindole (B18039) and 5-hydroxyindole, can decrease biofilm formation. This indicates that substitutions on the indole ring, such as the methyl groups in this compound, would likely alter its signaling properties and its ultimate effect on biofilm architecture. The specific impact would depend on how these modifications affect the molecule's interaction with bacterial signaling receptors and regulatory networks.
| Microorganism | Effect of IAA on Biofilm | Observed Outcome | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Inhibition | Significant biofilm inhibition and detachment; disintegrated matrix. | |
| Candida tropicalis | Promotion | Increased biofilm mass and hyphae formation. | jmb.or.krnih.gov |
| Escherichia coli | Variable (derivatives) | Hydroxyindole derivatives decrease biofilm formation. | |
| Chroococcidiopsis sp. & Synechocystis sp. (Cyanobacteria) | Associated with Promotion | IAA-producing strains observed forming biofilms on plant roots. | nih.gov |
Emerging Research Directions and Future Perspectives
Novel Methodologies for Synthetic Efficiency and Selectivity
The synthesis of specifically substituted indole-3-acetic acid derivatives, including the 2,7-dimethyl analog, is crucial for probing their biological activities. Classical methods like the Fischer indole (B1671886) synthesis and the Japp-Klingemann reaction have long been the cornerstones of indole synthesis. alfa-chemistry.comwikipedia.orgwikipedia.org The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. alfa-chemistry.comwikipedia.orgbyjus.com For the synthesis of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid, a potential route would involve the reaction of 2,7-dimethylphenylhydrazine with a suitable keto-acid or its ester, followed by cyclization. The Japp-Klingemann reaction offers an alternative pathway to the necessary hydrazone intermediate from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org
However, these traditional methods can sometimes lack regioselectivity and require harsh reaction conditions. Consequently, modern synthetic chemistry is increasingly turning towards more efficient and selective methodologies. A particularly promising area is the transition metal-catalyzed C-H functionalization of indoles. nih.govnsf.govchim.itrsc.org Palladium-catalyzed reactions, for example, have been developed to directly introduce functional groups at specific positions on the indole ring. nih.govchim.it These methods often employ directing groups to achieve high regioselectivity, allowing for the precise construction of desired substitution patterns. For instance, a directing group at the C3 position of the indole ring can guide the functionalization to the C4 or C2 positions. nih.gov Such strategies could be adapted for the synthesis of 2,7-disubstituted indoles, offering a more controlled and efficient route to compounds like this compound. The development of these novel catalytic systems is paramount for creating a diverse library of indole acetic acid derivatives for biological screening.
Advanced Computational Integration for Predictive Modeling
Computational modeling has become an indispensable tool in modern drug discovery and in the study of bioactive molecules like auxin derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations provide valuable insights into how structural modifications, such as the introduction of methyl groups at the 2 and 7 positions of the indole ring, can influence biological activity.
Molecular dynamics simulations offer a more dynamic and detailed view of the interactions between auxin analogs and their protein targets, such as the TIR1/AFB family of auxin co-receptors. nih.gov These simulations can predict the binding affinity and conformational changes that occur upon ligand binding, providing a molecular basis for the observed biological effects. For example, simulations have been used to study the egress of auxin from the binding pocket of Auxin Binding Protein 1 (ABP1), revealing key interactions that govern ligand binding and release. nih.gov Such computational approaches can be applied to this compound to model its interaction with different auxin receptors, thereby predicting its efficacy as an auxin agonist or antagonist and guiding the design of new analogs with tailored activities.
Unraveling Complex Biological Networks Involving Indole Acetic Acid Derivatives
The biological effects of auxins are mediated through a complex network of interactions involving biosynthesis, metabolism, transport, and signaling pathways. mdpi.combiologists.comnih.gov The primary mechanism of auxin signaling involves the perception of the hormone by the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors. nih.govnih.govoup.comfrontiersin.org The binding of auxin promotes the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and leading to changes in gene expression. nih.gov
The substitution pattern on the indole ring can significantly influence the interaction with the TIR1/AFB co-receptors and, consequently, the downstream biological response. For example, the naturally occurring chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), exhibits a different spectrum of biological activities compared to the parent indole-3-acetic acid (IAA), and this is thought to be, at least in part, due to differential interactions with the receptor complex. nih.gov Similarly, methylation of the carboxyl group of IAA to form methyl-IAA (MeIAA) results in a more potent auxin analog in certain bioassays, likely due to its increased membrane permeability. nih.gov
It is therefore plausible that the methyl groups at the 2 and 7 positions of this compound would modulate its binding affinity for the various TIR1/AFB proteins and its metabolic stability. The presence of a methyl group at the C2 position, in particular, might influence the orientation of the acetic acid side chain, which is critical for receptor binding. Elucidating how these structural modifications affect the intricate network of auxin signaling is a key area of ongoing research. Systems biology approaches, combining experimental data with computational modeling, will be crucial in unraveling the complex interplay between substituted indole acetic acid derivatives and the broader biological networks they influence.
Development of High-Throughput Analytical Platforms for Environmental and Biological Matrix Analysis
The accurate and sensitive quantification of auxin analogs in complex biological and environmental samples is essential for understanding their physiological roles and environmental fate. The low endogenous concentrations of these compounds necessitate the use of highly sensitive analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of auxins and their metabolites. nifc.gov.vncreative-proteomics.comnih.govnih.govspringernature.com This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of multiple auxin species in a single run.
To handle the large number of samples generated in modern biological research, there is a growing need for high-throughput analytical platforms. oup.comnih.govnih.govresearchgate.netewadirect.com Automated sample preparation techniques, such as solid-phase extraction (SPE), are being integrated with rapid LC-MS/MS methods to increase sample throughput. nih.gov These platforms are crucial for large-scale studies, such as screening mutant libraries for altered auxin profiles or monitoring the environmental distribution of synthetic auxins. oup.comnih.gov
Capillary electrophoresis (CE) is another powerful separation technique that offers high efficiency and resolution for the analysis of charged molecules like indole acetic acid derivatives. nih.govufmg.brnih.govanalyticaltoxicology.commdpi.com When coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry, CE can provide a complementary approach to LC-MS/MS for auxin analysis. The development of novel biosensors for auxins also holds great promise for real-time, in vivo monitoring of auxin dynamics, although their applicability to a wide range of synthetic analogs is still under investigation. The continuous advancement of these analytical platforms will be instrumental in furthering our understanding of the roles of this compound and other auxin derivatives in complex biological and environmental systems.
Q & A
Q. What are the standard synthetic routes for preparing (2,7-Dimethyl-1H-indol-3-yl)-acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via alkylation of 2,7-dimethylindole precursors using bromoacetic acid or its derivatives under basic conditions. Optimization includes adjusting reaction temperature (40–80°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., NaH or K₂CO₃) . Post-reaction purification via column chromatography (ethyl acetate/hexane) or recrystallization enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reactants can mitigate side products .
Q. How should researchers handle discrepancies in NMR spectral data when characterizing this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected peaks or shifts) may arise from impurities, solvent effects, or tautomerism. Validate spectra by:
- Comparing with deuterated solvent controls (e.g., CD₃OD) .
- Using high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Employing 2D NMR (COSY, HSQC) to resolve overlapping signals from methyl groups at positions 2 and 7 .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use fire-resistant lab coats, nitrile gloves, and eye protection (splash goggles) during synthesis .
- Ensure proper ventilation to avoid inhalation of fine particulates. Store in airtight containers away from oxidizers .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data for this compound derivatives across different assays?
- Methodological Answer :
- Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
- Perform dose-response curves to identify non-linear effects and validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .
- Use statistical tools (e.g., ANOVA or Bland-Altman analysis) to quantify inter-assay variability .
Q. What strategies validate the purity of this compound using orthogonal analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess retention time consistency .
- Elemental Analysis : Confirm C, H, N content matches theoretical values (e.g., C₆₀.0%, H₅.5%, N₅.8%) .
- Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature data to detect impurities .
Q. How can structural modifications at the 2- and 7-methyl positions influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 7-methyl group may hinder electrophilic substitution at C5, requiring harsher conditions (e.g., Pd catalysis) .
- Electronic Effects : Methyl groups alter indole’s electron density, favoring regioselective alkylation at C3. DFT calculations can predict reactive sites .
- Experimental validation via Suzuki-Miyaura coupling with boronic acids under inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
